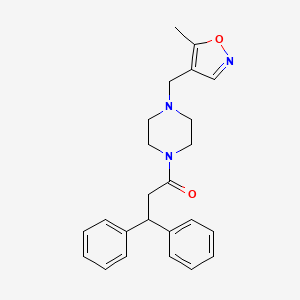

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one

Description

Properties

IUPAC Name |

1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-3,3-diphenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-19-22(17-25-29-19)18-26-12-14-27(15-13-26)24(28)16-23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,17,23H,12-16,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLPPKYNSLLPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The piperazine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the isoxazole intermediate. Finally, the diphenylpropanone moiety is attached via a condensation reaction, often using a base catalyst to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Heterocyclic Moieties

Several piperazine-containing compounds with aromatic and heterocyclic substituents have been synthesized and characterized. Key examples include:

Key Observations :

Structural Diversity: The target compound lacks the urea or hydrazinyl-oxoethyl groups seen in compounds 11a–11o , but shares the piperazine core. Its 5-methylisoxazole group differs from the thiazole or triazole rings in analogues, which may alter electronic properties and metabolic stability. Compared to pyrimidine-triazole derivatives (w5, m2) , the target compound’s diphenylpropanone group introduces greater lipophilicity (predicted logP ~5.5 vs. ~3.5–4.5 for urea derivatives).

Synthetic Efficiency :

Crystallographic and Conformational Comparisons

- Isostructural Thiazole Derivatives: Compounds 4 and 5 in are isostructural, with triclinic symmetry (space group P 1̄) and two independent molecules per asymmetric unit. Their planar structures, except for a perpendicular fluorophenyl group, contrast with the target compound’s likely non-planar conformation due to the diphenylpropanone moiety .

- Piperazine Flexibility: Piperazine rings in analogues (e.g., 11a, w5) adopt chair or boat conformations depending on substituents.

Pharmacological Implications (Inferred from Structural Features)

- Urea Derivatives (11a–11o) :

The urea group is a common pharmacophore in kinase inhibitors (e.g., sorafenib). Substituents like trifluoromethyl (11d) or chloro (11b) may enhance target binding but reduce solubility . - Pyrimidine-Triazole Derivatives (w5, m2) : These compounds resemble kinase inhibitors (e.g., imatinib) targeting ATP-binding pockets. The chloro and triazole groups may improve potency but increase metabolic liability .

Biological Activity

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a piperazine moiety, an isoxazole ring, and a diphenylpropanone framework. Its molecular formula is with a molecular weight of 290.39 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O |

| Molecular Weight | 290.39 g/mol |

| CAS Number | 2034491-09-1 |

The primary target of this compound is glutathione peroxidase 4 (GPX4) . The compound inhibits GPX4's function, leading to the induction of ferroptosis , a form of regulated cell death characterized by the accumulation of lipid peroxides. This mechanism highlights its potential use in cancer therapy, particularly against HRAS-expressing tumors.

Anticancer Effects

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular, it has shown effectiveness against MCF-7 breast cancer cells, with studies demonstrating that it induces apoptosis more effectively than traditional agents like Tamoxifen . The cytotoxic effects were evaluated using the MTT assay, which measures cell viability after treatment.

Other Pharmacological Activities

Beyond its anticancer properties, compounds with similar structural motifs have been studied for their potential as:

- Analgesics

- Anti-inflammatory agents

- Antimicrobials

- Antiviral agents

These activities suggest a broader therapeutic potential for derivatives of this compound in treating diverse medical conditions.

Study 1: Anticancer Activity

A study conducted on synthesized derivatives of this compound demonstrated substantial cytotoxicity against breast cancer cells (MCF-7). The results indicated that these compounds could serve as promising candidates for further development in cancer therapeutics .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the compound's action revealed that its interaction with GPX4 leads to oxidative stress within cells. This oxidative stress is critical for triggering ferroptosis, highlighting the compound's potential in targeting resistant cancer phenotypes.

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain ≤0°C during exothermic steps to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalytic Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify piperazine ring substitution (δ 2.5–3.5 ppm for N–CH₂–isoxazole) and propanone carbonyl (δ ~200 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from diphenyl groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- HPLC-PDA : Assess purity (>98%) using a C18 column (gradient: 0.1% TFA in acetonitrile/water) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of analogs of this compound?

Answer:

SAR Design Framework :

Variable Substituents : Modify:

- Isoxazole ring : Replace 5-methyl with cyclopropyl or halogens to assess steric/electronic effects .

- Diphenyl groups : Introduce para-substituents (e.g., -OCH₃, -NO₂) to probe π-π stacking interactions .

Biological Assays :

- In vitro : Test inhibition of kinases (e.g., PI3K) or GPCRs (e.g., 5-HT receptors) via fluorescence polarization .

- In silico : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.